molecular formula C15H21NO2 B1397039 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one CAS No. 1331823-95-0

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

Cat. No.: B1397039
CAS No.: 1331823-95-0
M. Wt: 247.33 g/mol
InChI Key: ZPLAVZIYVWQJAQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one is a crucial chemical intermediate primarily recognized for its role as a direct precursor in the synthesis of HPIP (1-(1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethyl)pyrrolidin-2-one), a potent and selective inhibitor of dopamine β-hydroxylase (DBH) Source . DBH is the enzyme responsible for the conversion of dopamine to norepinephrine within the neurosecretory vesicles of the central and peripheral nervous systems. By facilitating the production of compounds that inhibit DBH, this chemical enables researchers to probe the physiological and pathological roles of catecholamines. The selective inhibition of DBH presents a valuable research strategy for investigating a range of conditions, including cardiovascular diseases like hypertension and heart failure, as well as neurological disorders where catecholamine imbalance is implicated Source . Researchers utilize this compound to develop tools for studying sympathetic nervous system overactivity and for exploring potential therapeutic pathways that involve modulating norepinephrine levels without directly affecting dopamineergic signaling. This high-purity compound is intended for research applications in pharmacology, neurochemistry, and medicinal chemistry.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-8-13(9-12(2)15(11)18)14(17)10-16-6-4-3-5-7-16/h8-9,18H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLAVZIYVWQJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • 4-Hydroxy-3,5-dimethylbenzaldehyde is a key precursor, commercially available or synthesized via selective hydroxylation and methylation of phenolic compounds.
  • The aldehyde functional group is crucial for subsequent carbonyl chemistry.

Formation of the Ethanone Intermediate

  • The ethanone portion (2-oxoethyl group) is introduced by reacting 4-hydroxy-3,5-dimethylbenzaldehyde with reagents such as chloroacetyl chloride or bromoacetyl bromide under controlled conditions.
  • This acylation yields 1-(4-hydroxy-3,5-dimethylphenyl)-2-haloethan-1-one intermediates, which are reactive towards nucleophilic substitution.

Piperidine Incorporation

  • The piperidin-1-yl group is introduced by nucleophilic substitution of the halogen on the ethanone intermediate with piperidine.
  • This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation.
  • Reaction temperatures range from ambient to moderately elevated (e.g., 25–100 °C) depending on the reactivity of the halogenated intermediate.

Purification and Characterization

  • The crude product is purified by standard methods such as recrystallization or chromatography.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Acylation of phenol Chloroacetyl chloride, base (e.g., pyridine) Dichloromethane 0–5 °C initially 70–85 Controlled addition to avoid polyacylation
Nucleophilic substitution Piperidine, base (e.g., triethylamine) DMF or THF 25–80 °C 60–90 Inert atmosphere recommended
Purification Recrystallization or silica gel chromatography - Room temperature - Confirmed by spectral data

Alternative Synthetic Routes

  • Some methods utilize reductive amination of 4-hydroxy-3,5-dimethylacetophenone with piperidine under reducing conditions.
  • Others employ direct coupling of 4-hydroxy-3,5-dimethylphenylacetic acid derivatives with piperidine using coupling agents such as EDCI or DCC in the presence of catalysts.
  • Metal-catalyzed amination strategies have also been explored but are less common due to complexity.

Research Findings and Optimization

  • The use of aprotic polar solvents like DMF enhances the nucleophilicity of piperidine and solubility of intermediates, improving yields.
  • Reaction temperature and time require optimization to minimize side reactions such as over-alkylation or decomposition.
  • Protecting groups on the phenolic hydroxyl are generally avoided to maintain simplicity, but in some cases, methyl or silyl ethers are used temporarily.
  • Purification challenges arise due to the compound’s polarity and phenolic nature; thus, careful solvent selection is necessary.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Impact on Synthesis
Solvent DMF, THF Enhances nucleophilicity and solubility
Temperature 25–80 °C Balances reaction rate and side reactions
Base Triethylamine or pyridine Neutralizes acid byproducts
Reaction Time 4–24 hours Ensures complete substitution
Purification Method Recrystallization or chromatography Obtains high-purity product

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Common oxidizing agents like potassium permanganate (KMnO4) can be used to modify the compound, generating oxidized derivatives.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) facilitate the reduction of functional groups within the molecule.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, making it useful for creating diverse derivatives with tailored properties.

Biological Research Applications

2. Enzyme Inhibition Studies

In biological research, 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one has been utilized to study enzyme inhibition. Its structural features allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms of action. For instance, it has been evaluated for its potential to inhibit certain kinases involved in cancer pathways .

3. Receptor Binding Studies

The compound's ability to bind to various receptors makes it a valuable tool in pharmacological research. It has been investigated for its interactions with neurotransmitter receptors, contributing to the understanding of neuropharmacology and the development of new therapeutic agents .

Medicinal Applications

4. Drug Development

The compound's unique properties position it as a candidate for drug discovery. Its interactions with molecular targets have led researchers to explore its potential therapeutic applications in areas such as:

  • Pain Management : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties.
  • Antidepressant Activity : Research indicates that modifications of this structure could lead to compounds with antidepressant effects, targeting serotonin receptors .

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound inhibited a specific kinase involved in cancer proliferation. The results indicated a dose-dependent response, highlighting its potential as a lead compound for cancer therapeutics .

Case Study 2: Receptor Interaction

Research conducted on the binding affinity of this compound to serotonin receptors showed promising results for developing new antidepressants. The study found that certain modifications enhanced receptor binding compared to traditional antidepressants .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogues differ in substituents on the aromatic ring, the nature of the heterocyclic amine, or additional functional groups. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one -OH, 3,5-dimethyl, piperidine-ethylketone C₁₅H₂₁NO₂ 247.33
1-(4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl)ethan-1-one (4a) -OH, 3-(piperidinylmethyl) C₁₄H₁₉NO₂ 233.31
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(4-methoxyphenyl)ethanone -OH, 3,5-dimethyl, 4-methoxyphenyl-ethylketone C₁₇H₁₈O₃ 270.33
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)ethan-1-one -OH, 3,5-dimethyl, phenylsulfonyl-ethylketone C₁₆H₁₆O₄S 304.36
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one Piperidine-ethylketone, 4-bromophenyl (no phenolic -OH or methyl groups) C₁₃H₁₆BrNO 282.18

Key Observations :

  • Piperidine vs.
  • Methyl vs. Methoxy Substituents : The 4-methoxyphenyl variant (C₁₇H₁₈O₃) lacks the piperidine group but retains aromatic methyl groups, demonstrating how substituent polarity influences physicochemical behavior .

Physicochemical Properties

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Data
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one Not reported ~1716 (analogues) ¹H NMR (CDCl₃): δ 2.23–2.39 (methyls), 5.30 (-OH), 6.82–7.81 (Ar-H)
1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4a) 82–83 1716 EIMS: m/z 233 [M⁺], IR: 3300 (-OH), 1660 (C=O)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(4-methoxyphenyl)ethanone 177 1716 ¹H NMR: δ 2.25–2.39 (methyls), 3.80 (OCH₃), 5.30 (-OH)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)ethan-1-one Not reported 1716 ¹H NMR: δ 2.25–2.39 (methyls), 7.90–7.61 (sulfonyl phenyl)

Trends :

  • Melting Points : Piperidine-containing derivatives (e.g., 4a) generally exhibit lower melting points (82–96°C) compared to methoxy or sulfonyl analogues (177°C), likely due to reduced crystallinity from flexible piperidine rings .
  • Spectral Signatures : The C=O stretch in IR (~1716 cm⁻¹) is conserved across analogues, while NMR shifts reflect substituent electronic effects (e.g., sulfonyl groups deshield adjacent protons) .

Biological Activity

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one, also known by its CAS number 1331823-95-0, is a compound of significant interest in biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H21NO2\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{2}

Key Characteristics

  • IUPAC Name: 1-(4-hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethanone
  • Molecular Weight: 247.34 g/mol
  • Melting Point: 70 - 72 °C
  • Purity: ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor binding, influencing various biological processes.

Key Mechanisms

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which can lead to altered metabolic pathways.
  • Receptor Interaction: It demonstrates affinity for various receptors, potentially affecting signaling pathways involved in cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Properties

In vitro studies have suggested that the compound may possess anticancer activity. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Case Studies

StudyFindings
Study 1 : Evaluation of Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with MIC values indicating potent activity against specific strains .
Study 2 : Anticancer MechanismsShowed that the compound induced apoptosis in cancer cells and arrested the cell cycle at the G2/M phase, suggesting potential for cancer therapy .
Study 3 : Enzyme InhibitionInvestigated the compound's role as an enzyme inhibitor, highlighting its potential in metabolic modulation .

Therapeutic Applications

Given its biological activities, 1-(4-hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one is being explored for various therapeutic applications:

  • Drug Development: Its ability to interact with specific molecular targets makes it a candidate for developing new pharmacological agents.
  • Potential Use in Infectious Diseases: Its antimicrobial properties suggest it could be beneficial in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one, and how do reaction conditions influence yields?

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its hydrogen-bonding network?

  • Methodological Answer : X-ray crystallography (e.g., using SHELX software ) is critical for resolving the spatial arrangement of the hydroxy, methyl, and piperidinyl groups. Hydrogen-bonding patterns are analyzed via graph-set theory (e.g., Etter’s formalism) to classify interactions such as intramolecular O–H···O bonds or intermolecular C–H···π interactions . IR spectroscopy (stretching frequencies ~3200 cm⁻¹ for O–H and ~1650 cm⁻¹ for C=O) and ¹H/¹³C NMR (e.g., δ 1.2–1.6 ppm for piperidine protons) complement crystallographic data . For ambiguous cases, variable-temperature NMR or DFT calculations can distinguish dynamic vs. static disorder in crystal lattices .

Advanced Research Questions

Q. How can oxidative dearomatization of the phenolic ring be optimized to generate bioactive derivatives?

  • Methodological Answer : Oxidative dearomatization using hypervalent iodine reagents (e.g., PhI(OAc)₂) or enzymatic catalysts (e.g., laccase) converts the phenolic ring into a cyclohexadienone intermediate. This reaction is sensitive to steric hindrance from the 3,5-dimethyl groups. For example, substrate 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethan-1-one achieved 65% conversion to a spirocyclic derivative under mild acidic conditions (pH 5.5) with laccase . Solvent choice (e.g., acetone/water mixtures) and temperature (25–40°C) are critical for regioselectivity.

Q. What contradictions exist in reported biological activities, and how can they be resolved through mechanistic studies?

  • Methodological Answer : Discrepancies in antifungal vs. anticancer activity (e.g., low µM IC₅₀ in tumor cells vs. weak fungicidal effects) may arise from divergent molecular targets. Comparative transcriptomic profiling (RNA-seq) or proteomic pull-down assays can identify binding partners like kinases or cytochrome P450 enzymes . For example, structural analogs of the compound (e.g., PGV-1) inhibit ROS metabolic enzymes (e.g., catalase) in cancer cells but lack fungicidal specificity due to poor membrane permeability in fungal hyphae . Dose-response assays in isogenic cell lines (wild-type vs. CRISPR-edited) clarify off-target effects.

Q. How do piperidine ring puckering and substituent orientation affect ligand-receptor binding dynamics?

  • Methodological Answer : Conformational analysis using Cremer-Pople parameters (e.g., puckering amplitude Q and phase angle θ) quantifies piperidine ring distortion . Molecular docking (e.g., AutoDock Vina) paired with MD simulations (e.g., GROMACS) reveals that equatorial vs. axial positioning of the piperidinyl group alters binding entropy in receptor pockets (e.g., GPCRs). For instance, equatorial orientation in 1-(4-phenylpiperazin-1-yl) derivatives increased binding affinity for serotonin receptors by 10-fold compared to axial analogs .

Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting hydrogen-bonding motifs for structurally similar analogs?

  • Methodological Answer : Variations in crystallization solvents (e.g., polar protic vs. aprotic) and counterion effects (e.g., chloride vs. acetate) can stabilize different hydrogen-bonding networks. For example, in DMSO-d₆, intramolecular O–H···O bonds dominate, while in methanol, intermolecular O–H···solvent interactions prevail . Redetermining crystal structures under standardized conditions (e.g., IUCr guidelines) and using Hirshfeld surface analysis reduces ambiguity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.